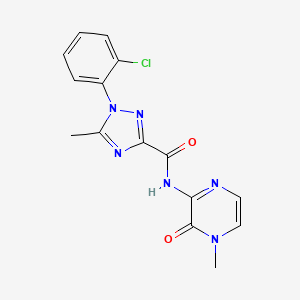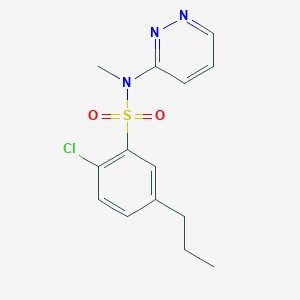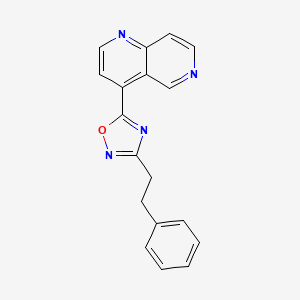
5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. The compound was first synthesized in 2014 and has since been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one is not fully understood, but it is believed to act as a potent agonist of the cannabinoid receptors in the brain. The compound binds to the CB1 and CB2 receptors, which are responsible for regulating various physiological processes such as pain perception, inflammation, and mood. The binding of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one to these receptors results in the activation of intracellular signaling pathways, which ultimately leads to the observed physiological and psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one are similar to those of other synthetic cannabinoids. The compound has been shown to produce potent psychoactive effects, including euphoria, relaxation, and altered perception of time and space. Additionally, 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one has been shown to produce physiological effects such as increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One advantage of using 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one in lab experiments is its potency and selectivity for the cannabinoid receptors. The compound produces potent effects at low doses, which makes it a useful tool for studying the physiological and psychoactive effects of cannabinoid receptor activation. However, one limitation of using 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one is its potential for producing adverse effects, such as cardiovascular and respiratory distress, which can make it difficult to study in vivo.
将来の方向性
There are numerous future directions for research on 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential for producing adverse effects. Finally, more studies are needed to investigate the long-term effects of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one use and its potential for abuse and addiction.
合成法
The synthesis of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one involves the reaction of tert-butyl 4-(5-fluoropentyl)-1H-pyrrole-3-carboxylate with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to yield 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one as a white crystalline powder. The synthesis method has been described in detail in various scientific publications and has been optimized to produce high yields of pure 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one.
科学的研究の応用
5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one has been used in numerous scientific research studies to investigate its potential therapeutic applications. One study found that the compound has potent analgesic effects and could be used as a potential treatment for chronic pain. Another study found that 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one has anti-inflammatory properties and could be used to treat inflammatory conditions such as arthritis. Additionally, the compound has been studied for its potential use in treating anxiety and depression.
特性
IUPAC Name |
5-tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O2/c1-11(2,3)9-13-14(10(15)16-9)8-6-4-5-7-12/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXTZUMIFORIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)O1)CCCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)



![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)
![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)

![2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile](/img/structure/B6622917.png)
![3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile](/img/structure/B6622919.png)
![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)
![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)